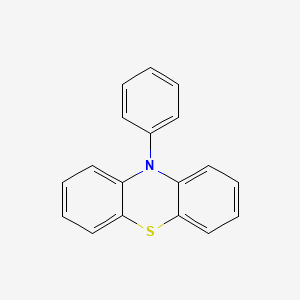

10-Phenyl-10h-phenothiazine

Description

The scientific journey of 10-Phenyl-10H-phenothiazine is deeply rooted in the broader exploration of phenothiazine (B1677639) chemistry, which began in 1883 with the synthesis of the parent compound. The introduction of a phenyl group at the 10-position significantly modifies the electronic and photophysical characteristics of the phenothiazine core, leading to a surge of research interest in the mid-20th century. Initially explored for potential pharmaceutical applications, the focus has since expanded to encompass its utility as a photocatalyst and a component in advanced optoelectronic devices.

Phenothiazine and its derivatives are a class of heterocyclic compounds with a rich history in medicinal chemistry. vedantu.comwikipedia.org They are recognized as "privileged structures," meaning they can bind to multiple biological targets, leading to a wide range of pharmacological activities. researchgate.netnih.gov While initially investigated for their antipsychotic and antihistaminic properties, research has unveiled their potential as anticancer, antifungal, and antioxidant agents. researchgate.netnih.goviosrphr.org The versatility of the phenothiazine scaffold allows for extensive chemical modifications, leading to a vast library of derivatives with diverse applications. researchgate.netnih.gov Beyond medicine, phenothiazine derivatives are utilized in the development of dyes, sensors, and materials for advanced batteries and fuel cells. smolecule.comvedantu.com

The attachment of a phenyl group to the nitrogen atom (N-10) of the phenothiazine core is a key structural modification that profoundly influences the compound's properties. This N-aryl substitution enhances the electron-donating character of the molecule. The non-planar, butterfly-like conformation of the phenothiazine structure is maintained, which helps to prevent undesirable molecular aggregation. This feature is particularly advantageous in the design of organic electronic materials, as it can mitigate aggregation-induced quenching of luminescence. Furthermore, the electronic properties of the N-phenylphenothiazine system can be fine-tuned by introducing various substituents onto the phenyl ring, allowing for the systematic modulation of its redox potentials and absorption characteristics for specific applications, such as photoredox catalysis. beilstein-journals.org

The interplay between the conformation and electronic properties of N-aryl phenothiazines has been a subject of detailed investigation. The electronic nature of the substituent on the N-aryl group can influence whether the molecule adopts an "intra" or "extra" conformation. researchgate.net Studies have shown a strong correlation between the experimentally determined oxidation potentials and the Hammett parameters of substituents on the N-aryl ring, indicating that the substituent's electronic effect is transmitted through both resonance and inductive mechanisms. researchgate.net

This article provides a focused overview of the chemical compound this compound within the context of academic research. The subsequent sections will delve into its synthesis, photophysical and electrochemical properties, and its applications in various scientific domains. The content is based on established research findings and aims to provide a scientifically accurate and informative summary of this important molecule.

Structure

3D Structure

Propriétés

IUPAC Name |

10-phenylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEFYHOJDVVORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221760 | |

| Record name | Phenothiazine, 10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-42-3 | |

| Record name | 10-Phenylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Phenylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine, 10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BII1EYP5EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 10 Phenyl 10h Phenothiazine

Established Synthetic Routes

Bromobenzene (B47551) Reaction with Phenothiazine (B1677639)

One of the foundational methods for synthesizing 10-Phenyl-10H-phenothiazine is through the direct reaction of phenothiazine with bromobenzene. This approach is a variant of the Ullmann condensation, a copper-catalyzed reaction that facilitates the N-arylation of the phenothiazine core. The reaction typically necessitates elevated temperatures and the presence of a copper catalyst to proceed effectively. A base is also a critical component of this reaction, serving to neutralize the hydrogen bromide that is formed, which in turn drives the reaction equilibrium towards the formation of the desired product. High-boiling point solvents are generally used to accommodate the required high temperatures.

| Reactants | Catalyst | Base | Solvent | Conditions |

| Phenothiazine | Copper | Base (e.g., Potassium Carbonate) | High-boiling solvent | Elevated temperatures |

| Bromobenzene |

Cyclization Reactions involving Diphenylamine (B1679370) and Sulfur

The synthesis of the core phenothiazine structure, which is a precursor to this compound, can be achieved through the cyclization of diphenylamine with sulfur. smolecule.comslideshare.net This reaction is a fundamental method for producing various phenothiazine derivatives. smolecule.com The process involves heating diphenylamine and sulfur, often in the presence of a catalyst such as iodine or anhydrous aluminum chloride, which facilitates the fusion reaction. slideshare.netscribd.comgoogle.com This reaction proceeds with the evolution of hydrogen sulfide. cutm.ac.in The resulting phenothiazine can then be subjected to N-arylation as described in other sections.

| Reactants | Catalyst | Conditions |

| Diphenylamine | Iodine or Anhydrous Aluminum Chloride | Heating/Fusion, 140-160°C scribd.comcutm.ac.in |

| Sulfur |

Condensation of Phenothiazine with Phenyl Halides under Basic Conditions

A widely employed and classic method for the N-arylation of phenothiazine is its condensation with phenyl halides, such as iodobenzene (B50100) or bromobenzene, in the presence of a base. This reaction is a well-established example of the Ullmann condensation or Goldberg reaction. wikipedia.org The process typically involves heating the reactants with a copper catalyst and a base like potassium carbonate in a suitable solvent. The reactivity of the phenyl halide can influence the reaction conditions, with iodobenzene often being more reactive than bromobenzene.

| Reactants | Catalyst | Base | Solvent |

| Phenothiazine | Copper | Potassium Carbonate | Suitable solvent (e.g., Nitrobenzene, Dimethylformamide) wikipedia.org |

| Phenyl Halide (e.g., Iodobenzene, Bromobenzene) |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods generally offer milder reaction conditions, improved yields, and a broader tolerance for various functional groups when compared to the more traditional copper-catalyzed reactions.

Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura coupling reaction presents an efficient pathway for the synthesis of this compound and its derivatives. This reaction involves the coupling of a phenothiazine derivative with phenylboronic acid, catalyzed by a palladium complex in the presence of a base. libretexts.org While direct N-arylation of phenothiazine via this method is feasible, it is more commonly utilized to introduce phenyl groups at other positions on a pre-functionalized phenothiazine core. For instance, a common strategy involves the synthesis of a bromo-substituted this compound, which can then undergo Suzuki-Miyaura coupling with various boronic acids to create a diverse range of derivatives.

| Reactants | Catalyst | Base | Ligand | Solvent |

| Phenothiazine Derivative | Palladium Catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)) researchgate.net | Base (e.g., Potassium Phosphate) researchgate.net | Phosphine (B1218219) Ligand (e.g., SPhos) researchgate.net | Toluene researchgate.net |

| Phenylboronic Acid |

Buchwald-Hartwig Amination for Phenothiazine Derivatives

The Buchwald-Hartwig amination has become a highly effective and versatile method for the N-arylation of amines, including phenothiazine. acs.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between phenothiazine and an aryl halide, such as bromobenzene or iodobenzene, under relatively mild conditions. A typical Buchwald-Hartwig reaction employs a palladium catalyst, a phosphine ligand, and a base. diva-portal.org This method has been successfully used to synthesize various phenothiazine derivatives. researchgate.netnih.gov

| Reactants | Catalyst | Ligand | Base | Solvent | Conditions |

| Phenothiazine | Tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) chemicalbook.com | Tri-tert-butylphosphonium tetrafluoroborate (B81430) ((t-Bu)3PHBF4) chemicalbook.com | Potassium tert-butoxide (KOt-Bu) chemicalbook.com | Toluene chemicalbook.com | Reflux, Inert atmosphere chemicalbook.com |

| Bromobenzene or Iodobenzene |

Electrochemical Synthesis Approaches

Electrochemical methods offer a compelling alternative to traditional synthetic routes for N-aryl phenothiazines, often providing milder reaction conditions and avoiding the need for chemical oxidants or metal catalysts. A notable approach for the synthesis of this compound and its derivatives is through electrochemical oxidative C–H/N–H cross-coupling. ccspublishing.org.cn This method allows for the direct formation of the C-N bond between phenothiazine and an aromatic partner.

The general mechanism for this process involves the electrochemical oxidation of the phenothiazine nitrogen to generate a reactive cation radical. This intermediate can then undergo a cross-coupling reaction with an aromatic partner. The reaction can be carried out in an undivided electrolytic cell, simplifying the experimental setup. ccspublishing.org.cn

While specific, detailed protocols for the direct electrochemical synthesis of this compound are not extensively reported in the reviewed literature, studies on related N-aryl phenothiazine derivatives demonstrate the feasibility and advantages of this approach. For instance, the electrochemical cross-coupling of 2-phenylindolizines with phenothiazines has been shown to proceed smoothly at room temperature, producing the desired N-aryl phenothiazine derivatives in good to excellent yields. ccspublishing.org.cn The scalability of such electrochemical methods has also been demonstrated, with reactions performed on a 5 mmol scale achieving an 80% yield for a derivative compound, indicating its potential for practical synthesis. ccspublishing.org.cn

The reaction conditions for these electrochemical syntheses are a critical aspect of their success and are tailored to the specific substrates. Key parameters that are optimized include the solvent, the supporting electrolyte, and the applied potential or current.

| Parameter | Typical Conditions for N-Aryl Phenothiazine Synthesis | Significance |

|---|---|---|

| Solvent | Acetonitrile (B52724) (CH3CN), Dichloromethane (CH2Cl2), or a mixture with water | Influences the solubility of reactants and electrolyte, as well as the stability of the electrochemically generated intermediates. |

| Supporting Electrolyte | Lithium perchlorate (B79767) (LiClO4), Tetrabutylammonium tetrafluoroborate (TBABF4) | Provides conductivity to the solution and facilitates the flow of current. |

| Electrodes | Carbon-based (e.g., glassy carbon, carbon felt) or platinum electrodes | The material of the anode and cathode can influence the efficiency and selectivity of the reaction. |

| Applied Potential/Current | Constant potential (potentiostatic) or constant current (galvanostatic) electrolysis | Careful control of the potential is crucial to selectively oxidize the phenothiazine without causing unwanted side reactions or polymerization. ccspublishing.org.cn |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes in both academic and industrial settings. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources. When evaluating the synthesis of this compound, several green chemistry metrics can be applied to compare the sustainability of different methods.

Traditional methods for the synthesis of this compound often include Ullmann and Buchwald-Hartwig cross-coupling reactions. While effective, these methods typically rely on transition metal catalysts (copper or palladium), often require high temperatures, and may use hazardous organic solvents. diva-portal.org

Electrochemical synthesis, in contrast, aligns well with several key principles of green chemistry. By using electricity as a "reagent," it can eliminate the need for chemical oxidants, which often generate stoichiometric amounts of waste. Furthermore, these reactions can often be conducted at room temperature, reducing energy consumption. ccspublishing.org.cn The absence of metal catalysts also circumvents issues related to metal contamination of the product and the environmental impact of mining and processing these metals. acsgcipr.org

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy (AE), which measures the efficiency of incorporation of reactant atoms into the final product, and the E-Factor, which quantifies the amount of waste generated per unit of product. chembam.comsheldon.nl

Below is a comparative table of green chemistry metrics for different synthetic approaches to N-aryl phenothiazines. It is important to note that a direct comparison for this compound is challenging due to the lack of specific data for its electrochemical synthesis in the reviewed literature. The data for the electrochemical method is based on the synthesis of a derivative and serves as an illustrative example.

| Synthetic Method | Key Green Chemistry Considerations | Atom Economy (AE) | E-Factor (Illustrative) |

|---|---|---|---|

| Buchwald-Hartwig Coupling | - Uses palladium catalyst and ligands.

| The theoretical atom economy for the synthesis of a phenothiazine derivative via a Buchwald-Hartwig reaction can be high, depending on the specific reactants. For the synthesis of a specific derivative, a yield of 96% has been reported. | Can be relatively low due to high yields, but solvent and catalyst waste contribute. |

| Ullmann Condensation | - Employs copper catalysts.

| Generally lower than addition reactions due to the formation of inorganic salts as byproducts. | Tends to be higher than more modern methods due to lower yields and the use of stoichiometric reagents. |

| Electrochemical C–H/N–H Cross-Coupling | - Avoids chemical oxidants and metal catalysts.

| The atom economy of the core reaction is excellent as it involves the formation of a C-N bond with the formal loss of H2. | Potentially very low, as the main "reagent" is electricity, and solvent/electrolyte can often be recycled. |

The choice of solvent is another critical factor in the greenness of a synthesis. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. The development of greener solvent alternatives or the use of solvent-free conditions is a key area of research. In the context of phenothiazine synthesis, the use of water as a solvent for Buchwald-Hartwig couplings has been explored, significantly improving the environmental profile of the reaction. rsc.org Electrochemical methods can also be adapted to use more environmentally friendly solvent systems, further enhancing their sustainability.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen, carbon, and other NMR-active nuclei.

Proton (¹H) NMR spectroscopy of 10-Phenyl-10H-phenothiazine allows for the identification and assignment of all hydrogen atoms within the molecule. The analysis, typically conducted in a deuterated solvent like acetone-d6, reveals distinct signals for the aromatic protons on both the phenothiazine (B1677639) core and the N-phenyl substituent. The chemical shifts (δ), signal multiplicities (e.g., triplet, doublet), and coupling constants (J) provide a detailed map of the proton framework.

Research findings have reported the following ¹H NMR spectral data for this compound, acquired at 300 MHz in acetone-d6 chemicalbook.com:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.70 | t | 7.5 | 2H | Protons on N-phenyl ring |

| 7.57 | t | 7.2 | 1H | Proton on N-phenyl ring |

| 7.44 | d | 7.8 | 2H | Protons on N-phenyl ring |

| 7.06 | d | 7.5 | 2H | Protons on phenothiazine core |

| 6.92 | t | 7.2 | 2H | Protons on phenothiazine core |

| 6.89 | t | 7.2 | 2H | Protons on phenothiazine core |

| 6.23 | d | 8.1 | 2H | Protons on phenothiazine core |

This table was generated based on data from the specified source.

The complex pattern of overlapping signals in the aromatic region underscores the need for two-dimensional NMR techniques for unambiguous assignment.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

The ¹³C NMR spectrum, recorded at 100 MHz in acetone-d6, shows several signals corresponding to the 18 carbon atoms of the molecule chemicalbook.com:

| Chemical Shift (δ, ppm) |

| 144.98 |

| 141.82 |

| 131.64 |

| 131.37 |

| 129.07 |

| 127.31 |

| 123.37 |

| 120.90 |

| 116.96 |

This table was generated based on data from the specified source.

These chemical shifts are characteristic of the aromatic carbons present in the fused ring system and the phenyl substituent.

While ¹H and ¹³C NMR are standard techniques, ¹⁵N NMR spectroscopy offers direct insight into the chemical environment of the nitrogen atom, which is central to the phenothiazine structure. Due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, advanced solid-state NMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are often employed.

¹⁵N CP/MAS-NMR is a powerful method for characterizing nitrogen-containing compounds in the solid state. This technique enhances the signal of the rare ¹⁵N nucleus by transferring magnetization from the more abundant ¹H nuclei, significantly reducing acquisition times. For this compound, a ¹⁵N NMR spectrum would provide a single peak whose chemical shift is highly sensitive to the electronic environment of the nitrogen atom, confirming its trivalent state and its bonding to the two benzene rings of the phenothiazine core and the separate phenyl group. This analysis is crucial for distinguishing between isomers and understanding the electronic effects of substituents on the nitrogen atom in various phenothiazine derivatives. Although challenging, solid-state NMR techniques for observing quadrupolar nuclei like ¹⁴N (the more abundant nitrogen isotope) are also being developed, which can provide complementary structural information nih.govnationalmaglab.org.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC is first used to separate the compound from a mixture (e.g., a reaction mixture or a biological matrix). The separated compound then enters the mass spectrometer, which ionizes it and determines its molecular weight. This method is particularly useful for confirming the identity and purity of synthesized phenothiazine derivatives nih.govnih.gov. The electrochemical conversion of phenothiazines can also be studied using online LC-MS, where oxidized products are generated and detected, providing insights into their redox behavior researchgate.net.

Hybrid Quadrupole Time-of-Flight (QTOF) mass spectrometry is an advanced, high-resolution mass spectrometry (HRMS) technique. A QTOF instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high sensitivity, and most importantly, extremely accurate mass measurements.

For this compound, electrospray ionization (ESI) coupled with QTOF-MS allows for the precise determination of its molecular mass. The high resolution makes it possible to distinguish between compounds with very similar nominal masses. Research has shown that the experimentally measured mass-to-charge ratio for the protonated molecule ([M+H]⁺) is 276.0842. This is in excellent agreement with the calculated value of 276.0841 for the molecular formula C₁₈H₁₄NS⁺, unequivocally confirming the elemental composition of the compound chemicalbook.com. This level of accuracy is critical for confirming the identity of novel compounds and for metabolic studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique. In a representative analysis, the calculated mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺), with the chemical formula C₁₈H₁₄NS⁺, is 276.0841. Experimental measurements using ESI-HRMS have yielded a value of 276.0842, demonstrating excellent agreement with the theoretical value and confirming the elemental composition of the compound chemicalbook.com.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|

Application in Cationization of Neutral Small Molecules in Laser Desorption/Ionization

A significant application of this compound derivatives is in the field of mass spectrometry, specifically in enhancing the ionization of neutral small molecules that are typically difficult to analyze. Research has demonstrated a novel strategy utilizing a site-specifically carboxylated derivative, 10-(4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid. In this method, laser irradiation generates radical cations from the phenothiazine derivative. These radical cations can then facilitate the cationization of neutral analyte molecules, such as oligosaccharides and amino acids, in a process that enhances the efficiency of analyte sodiation rsc.org. This approach leads to sensitive detection with an ultra-clean background baseline and high signal-to-noise ratios in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry rsc.org.

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and bonding within a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands. The phenothiazine structure, composed of two benzene rings fused to a central thiazine ring, gives rise to a complex but interpretable spectrum clockss.org.

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the aromatic rings.

Aromatic C=C Stretching: Sharp and intense bands are typically observed in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the phenyl and phenothiazine rings clockss.orgresearchgate.net. Specifically, bands around 1595 cm⁻¹ and 1574 cm⁻¹ are attributed to ring breathing modes researchgate.net.

C-N Stretching: The stretching vibration of the C-N-C linkage in the central thiazine ring is expected in the region of 1230-1250 cm⁻¹ researchgate.net.

C-S Stretching: The symmetric C-S-C stretching vibration of the thiazine ring typically appears around 1080 cm⁻¹ researchgate.net.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region. For this compound, the presence of ortho-disubstituted and monosubstituted rings would lead to characteristic bands in this fingerprint region clockss.org.

Table 2: Characteristic FT-IR Absorption Ranges for Phenothiazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N-C Stretch | 1250 - 1230 |

| C-S-C Stretch | ~1080 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound in hexane exhibits a maximum absorption wavelength (λmax) at 314 nm. For comparison, the parent compound, 10H-phenothiazine, shows absorption maxima at 252 nm and 316 nm researchgate.net. The introduction of the phenyl group at the 10-position influences the electronic structure and the resulting absorption spectrum.

Upon one-electron oxidation, this compound forms a stable radical cation (PTZ⁺•), which is intensely colored. This radical species has characteristic absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum acs.org. The optical transitions of the radical cation are primarily localized to the phenothiazine core researchgate.net.

Table 3: UV-Vis Absorption Data

| Compound | Solvent | Absorption Maxima (λmax) |

|---|---|---|

| This compound | Hexane | 314 nm |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as the radical cation of this compound (PTZ⁺•). The properties of this radical cation have been investigated using EPR spectroscopy acs.org. EPR measurements have revealed a very strong g-tensor anisotropy for the PTZ⁺• radical cation researchgate.net. The g-factor is a dimensionless quantity that is characteristic of the unpaired electron's environment. Anisotropy in the g-tensor indicates that the magnetic field experienced by the electron is dependent on the orientation of the molecule with respect to the external magnetic field. This is a common feature for radicals where the unpaired electron is delocalized over a non-spherical molecular framework, such as the planar phenothiazine core.

X-ray Diffraction Studies

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the properties of molecules with high accuracy. Studies have employed DFT, specifically using Becke's three-parameter functional with the Lee-Yang–Parr functional (B3LYP) and a 6-311++G(d,p) basis set, to analyze 10-Phenyl-10h-phenothiazine and its derivatives. researchgate.net These calculations are instrumental in determining the molecule's optimized geometry and electronic landscape.

Geometry Optimization

The first step in computational analysis is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule, its most stable conformation. For this compound, DFT calculations have been used to find its optimized structure. researchgate.net The global minimum energy for the molecule, calculated at the DFT/B3LYP/6-311++G(d,p) level, is -1146.47 Hartrees. researchgate.netresearchgate.net

The phenothiazine (B1677639) core is known for its unique, non-planar "butterfly" structure, and computational results for derivatives confirm that this bent-core structure is an inherent feature due to steric hindrance, not just an effect of crystal lattice packing. nih.gov This central ring folding is a defining characteristic of the phenothiazine family. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions within a molecule. researchgate.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical parameters that dictate a molecule's electronic behavior. scispace.com

For this compound, these properties have been calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.10 |

| ELUMO | -1.23 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Highest Occupied Molecular Orbital (HOMO) Energy Levels

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater tendency to donate electrons to an acceptor molecule. scispace.com For this compound, the calculated HOMO energy is -5.10 eV . researchgate.net This value is directly related to the molecule's ionization potential. researchgate.net

Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. scispace.com A lower LUMO energy indicates a greater propensity to accept electrons. scispace.com The calculated LUMO energy for this compound is -1.23 eV . researchgate.net This energy is directly related to the molecule's electron affinity. researchgate.net

HOMO-LUMO Energy Gaps and Their Implications

The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. edu.krd It is a measure of electron conductivity and is critical in determining molecular electrical transport properties. scispace.com

The calculated HOMO-LUMO gap for this compound is 3.87 eV . researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is more difficult for an electron to be excited from the HOMO to the LUMO. edu.krdirjweb.com Conversely, a small gap suggests high chemical reactivity and lower stability. scispace.com The significant gap in this compound indicates that it is a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.comwalisongo.ac.id The map displays the electrostatic potential on the electron isodensity surface, using a color scale to denote different potential values. walisongo.ac.id

While specific MEP analysis for this compound is not detailed in the available research, the principles can be applied. In a typical MEP map, regions of negative potential (often colored red) are associated with lone pairs of electronegative atoms and indicate sites susceptible to electrophilic attack. scispace.com Regions of positive potential (colored blue) are typically found around hydrogen atoms and signify areas prone to nucleophilic attack. scispace.com For a related compound, 10-Acetyl-10H-phenothiazine 5-oxide, the negative potential is localized near the oxygen atoms, representing the most attractive sites for electrophiles. scispace.com Based on its structure, an MEP analysis of this compound would likely show negative potential concentrated around the electronegative sulfur and nitrogen atoms of the phenothiazine core, with positive potential distributed over the hydrogen atoms of the phenyl rings.

Fukui Function Analysis for Reactivity Descriptors

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. hakon-art.com It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is modified. nih.gov This allows for the identification of sites susceptible to electrophilic attack (where an electron is added), nucleophilic attack (where an electron is removed), and radical attack. hakon-art.comnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis methods that provide a chemically intuitive visualization of electron pairing and localization in a molecule. wikipedia.orgnih.gov ELF measures the likelihood of finding an electron near a reference electron, effectively mapping regions of high electron localization such as covalent bonds, lone pairs, and atomic core shells. wikipedia.org An ELF analysis of this compound would distinctly show the separation between core and valence electrons and visualize the C-N, C-S, C-C, and C-H covalent bonds and the lone pairs on the nitrogen and sulfur atoms. wikipedia.org

Similarly, the Localized Orbital Locator (LOL) provides insight into chemical bonding, with high values indicating regions of significant orbital overlap. rsc.org LOL analysis can be particularly effective in distinguishing different types of bonding and visualizing π-electron delocalization. rsc.org For this compound, both ELF and LOL maps would illustrate the delocalized π-system across the fused aromatic rings and highlight the localized nature of the sigma bonds and heteroatom lone pairs that define the molecule's framework. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a quantitative description of bonding in terms of localized one-center (lone pair) and two-center (bond) units, which aligns closely with the familiar Lewis structure concept. q-chem.com A key feature of NBO analysis is its ability to detail charge transfer and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. periodicodimineralogia.it The stability derived from these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant intramolecular charge transfer contributes to the molecule's stability. usc.edu The primary delocalization interactions would involve the donation of electron density from the lone pairs of the nitrogen (n_N) and sulfur (n_S) atoms into the antibonding pi-orbitals (π*) of the adjacent phenyl rings. This delocalization is crucial to understanding the electronic communication between the phenothiazine core and the N-phenyl substituent.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilizing Effect |

|---|---|---|---|

| Nitrogen Lone Pair (n_N) | Aromatic Ring (π) | n → π | Contributes to electron delocalization and stability. |

| Sulfur Lone Pair (n_S) | Aromatic Ring (π) | n → π | Enhances electronic communication across the tricyclic core. |

| Aromatic Ring (π) | Aromatic Ring (π) | π → π | Represents the inherent π-conjugation within the rings. |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. mdpi.com It is widely used to calculate vertical transition energies, which allows for the simulation of UV-Visible absorption spectra and provides insights into the nature of electronic transitions. mdpi.comfaccts.de

TD-DFT calculations determine the energy required for an electron to transition from an occupied molecular orbital to an unoccupied one, assuming the molecular geometry remains fixed during the transition. arxiv.org This corresponds to the absorption maxima in an experimental UV-Vis spectrum. For phenothiazine derivatives, the absorption spectra typically feature bands corresponding to n→π* and π→π* transitions. nih.govmdpi.com Calculations for this compound would predict the energies of these transitions, allowing for a direct comparison with experimental data and a definitive assignment of the observed spectral bands. mdpi.com

The excited-state dynamics of the this compound radical cation (PTZ+•) have been characterized in detail using ultrafast transient absorption spectroscopy, with TD-DFT calculations providing theoretical support. acs.org This radical cation possesses a manifold of excited doublet states (D_n) that can be accessed with visible and near-infrared light. acs.orgnih.gov These excited states are exceptionally powerful oxidizing agents, with potentials greater than +2.1 V vs SCE, earning them the designation of "super-photooxidants". acs.orgnih.gov

Upon photoexcitation, a complex and rapid decay process occurs. acs.orgnih.govscispace.com Excitation with a 517 nm laser pulse populates a higher excited state (D_n), which then undergoes a cascade of relaxations through lower-lying excited states before returning to the ground state (D_0). acs.orgnih.gov

| Process | Excitation | Relaxation Time (τ) | Reference |

|---|---|---|---|

| D_n → D_1' | 517 nm | < 0.3 ps | acs.orgnih.gov |

| D_1' → D_1 | 517 nm | 10.9 ± 0.4 ps | acs.orgnih.gov |

| D_1 → D_0 | 517 nm | 32.3 ± 0.8 ps | acs.orgnih.gov |

| D_1' → D_1 | 900 nm | 19 ± 2 ps | acs.orgnih.gov |

This potent oxidizing power has been demonstrated in systems where PTZ+• is covalently linked to hole acceptors like perylene, 9,10-diphenylanthracene, and 10-phenyl-9-anthracenecarbonitrile, with ultrafast hole transfer occurring from the excited PTZ+•. acs.orgnih.gov

There is a strong correlation between TD-DFT calculations and experimental spectroscopic data for phenothiazine compounds. The calculated vertical transition energies from TD-DFT align well with the absorption maxima (λ_max) observed in UV-Vis spectra, enabling the assignment of these bands to specific orbital transitions (e.g., HOMO→LUMO). mdpi.com

For the this compound radical cation (PTZ+•), the optical transitions are localized to the phenothiazine core. researchgate.net Its characteristic absorption peaks in the visible and near-infrared regions (at 515, 700, 770, and 865 nm) correspond to excitations from the ground doublet state (D_0) to the manifold of excited doublet states (D_n) that were characterized by transient absorption studies. researchgate.net Furthermore, TD-DFT can be used to calculate the energy of the S_1→S_0 transition, which corresponds to the energy of fluorescence emission, thereby helping to rationalize the emission properties of these molecules. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and in the rational design of new drugs.

The reactivity and binding affinity of this compound (referred to as PP in some studies) have been explored through quantum chemical calculations and molecular docking simulations. The reactivity of a molecule is often correlated with its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. For this compound, the calculated HOMO-LUMO gap is 4.41 eV, which provides an indication of its chemical reactivity and the energy required for molecular excitation. samipubco.com A smaller HOMO-LUMO gap generally suggests higher reactivity. samipubco.com

Molecular docking studies have been conducted to predict the binding affinity of this compound with various proteins. The binding affinity is a measure of the strength of the interaction between a ligand and its receptor. A lower binding energy value typically indicates a more stable complex and a higher binding affinity. In one study, this compound was docked against four different proteins, yielding the following binding affinities:

| Protein Target | Binding Affinity (kcal/mol) |

| 1GYM | -6.4 |

| 6C1Q | -8.0 |

| 3UGC | -7.8 |

| 3RIX | -7.5 |

This table presents the binding affinities of this compound with four different protein targets as determined by molecular docking studies. samipubco.com

These values suggest that this compound can form stable complexes with these proteins, indicating its potential for biological activity. samipubco.com The negative values of the binding affinities signify that the binding process is energetically favorable.

Molecular docking not only predicts the binding affinity but also elucidates the specific interactions between the ligand and the amino acid residues of the biological target. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

For phenothiazine derivatives in general, molecular docking studies have revealed interactions with a variety of biological targets. For instance, derivatives have been shown to interact with the active sites of enzymes and receptors implicated in various diseases. researchgate.netnih.govbilkent.edu.tr In silico target screening of phenothiazine derivatives has identified cholinesterases as common targets. bilkent.edu.tr Docking studies with acetylcholinesterase (AChE) have shown that phenothiazine compounds can interact with key amino acid residues within the active site of this enzyme. bilkent.edu.tr

While detailed interaction maps for this compound with specific targets are not extensively detailed in the provided search results, the binding affinities reported in the previous section imply significant interactions. samipubco.com The formation of stable complexes with proteins like 1GYM, 6C1Q, 3UGC, and 3RIX is a direct result of the sum of these intermolecular interactions. samipubco.com Further computational analysis would be required to visualize and quantify the specific bonds and contacts responsible for these binding energies.

Computational Thermodynamics

Computational thermodynamics involves the use of computational methods to study the thermodynamic properties of substances. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, from which various thermodynamic parameters can be derived. nih.govnih.gov

The statistical thermodynamical functions, including entropy (S), enthalpy (H), and heat capacity (C), provide fundamental information about the energy and stability of a molecule. These properties can be calculated using computational methods like DFT. nih.govnih.gov Such calculations can predict how these properties change with temperature, providing a deeper understanding of the molecule's behavior in different thermal environments.

While the search results indicate that DFT computations have been used to determine thermochemical parameters such as bond dissociation enthalpy for other phenothiazine derivatives, specific values for the entropy, enthalpy, and heat capacity of this compound were not explicitly found in the provided literature. nih.govnih.gov However, it is established that these thermodynamic properties can be computationally determined for phenothiazine compounds. nih.govnih.gov These calculations would typically involve frequency analysis after geometry optimization of the molecule to obtain the vibrational, rotational, and translational contributions to the thermodynamic functions.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of 10-Phenyl-10H-phenothiazine (PTZ). These studies reveal that PTZ undergoes a reversible one-electron oxidation process. rsc.org In CV scans, PTZ typically exhibits a reversible oxidative wave, indicating the stable formation of its radical cation. acs.org The reversible nature of this process is a crucial property, highlighting the stability of the oxidized species. rsc.org

The electrochemical behavior of PTZ has been compared to other phenothiazine (B1677639) derivatives. For instance, studies on 3,7-[bis[4-phenyl-2-quinolyl]]-10-methylphenolthiazine (BPQ-PTZ) showed that the electrochemical characteristics of the phenothiazine and phenylquinoline moieties remained unchanged upon being covalently linked, confirming that there is no significant molecular orbital overlap between these groups. utexas.edu

Oxidation and Reduction Potentials

The oxidation potential of a compound is a measure of its tendency to lose electrons. For this compound, this value is a critical parameter that defines its electron-donating strength. In cyclic voltammetry experiments conducted in acetonitrile (B52724), PTZ shows a reversible oxidation wave at an oxidation potential (Eox) of 0.70 V versus a saturated calomel (B162337) electrode (SCE). acs.org In other studies, using ferrocene/ferricenium (Fc/Fc+) as a reference, the half-wave potential (E1/2) for the first oxidation wave was found to be 0.16 V. rsc.org The introduction of substituents to the phenothiazine core can modulate these potentials. acs.org

Below is a table summarizing the reported oxidation potentials for this compound and related compounds.

| Compound | Oxidation Potential (E_ox) | Reference Electrode | Source |

| This compound (PTZ) | 0.70 V | SCE | acs.org |

| This compound (PTZ) | 0.16 V | Fc/Fc+ | rsc.org |

| PTZ-Perylene Dyad | 0.69 V | SCE | acs.org |

| PTZ-Diphenylanthracene Dyad | 0.69 V | SCE | acs.org |

| PTZ-Anthracenecarbonitrile Dyad | 0.69 V | SCE | acs.org |

Spectroelectrochemical Analysis

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of electrochemically generated species. When this compound is oxidized, there is a noticeable change in its optical properties. The formation of the phenothiazine radical cation during the first oxidation step leads to a reversible color change, which is characterized by the appearance of a new absorption band around 500 nm. researchgate.net

Transient absorption spectroscopy has also been employed to investigate the excited-state processes of the PTZ radical cation (PTZ+•). researchgate.net These studies confirm the absorption peaks of the radical cation and provide insight into its electronic structure and decay dynamics. researchgate.net The phenyl substituent in the 10-position does not significantly contribute to the absorption in the visible range, indicating that the optical transitions are primarily localized to the phenothiazine core where the radical cation is formed. researchgate.net

Generation and Characterization of Radical Cations (e.g., PTZ+•)

The one-electron oxidation of this compound (PTZ) generates its corresponding radical cation, PTZ+•. acs.org This species is known for its remarkable stability, which allows it to be readily studied. rsc.orgacs.org The generation of PTZ+• can be achieved through electrochemical oxidation or chemical methods. acs.orgresearchgate.net

The PTZ+• radical cation is intensely colored and exhibits characteristic electronic absorption bands in the visible and near-infrared (NIR) regions. acs.orgresearchgate.net It has been characterized using steady-state optical absorbance and electron paramagnetic resonance (EPR) spectroscopies. rsc.orgacs.org The absorption spectrum of the PTZ radical cation closely resembles that of N-alkyl-substituted phenothiazine radical cations, with distinct absorption peaks reported at 515, 700, 770, and 865 nm. researchgate.net

Furthermore, the PTZ+• radical cation possesses a manifold of excited doublet states that are accessible with visible and near-infrared light. acs.orgacs.org Photoexcitation of PTZ+• populates these higher energy states, which can then decay through a series of rapid relaxation processes. acs.orgacs.org These excited states of the radical cation are potent oxidants, with excited-state potentials exceeding +2.1 V vs SCE, enabling them to drive energy-demanding oxidation reactions. acs.orgacs.orgfigshare.com

Charge-Transfer Complexes and Electron Donor Properties

The electron-rich nature of the sulfur and nitrogen heteroatoms in the phenothiazine core makes this compound a strong electron donor. nih.gov This property is fundamental to its ability to form charge-transfer (CT) complexes and participate in electron transfer reactions. When paired with suitable electron acceptors, PTZ can form electron donor-acceptor (EDA) complexes. researchgate.net

The electron donor properties of PTZ are also evident in its use as a donor unit in more complex molecular architectures designed for specific photophysical properties. nih.gov In such systems, photoexcitation can lead to intramolecular charge transfer (ICT) from the PTZ donor to an acceptor moiety. nih.govresearchgate.net The energy of the CT excited state and the resulting emission spectrum are often sensitive to the polarity of the solvent. researchgate.net The strong electron-donating capability of the PTZ unit has led to its frequent use as an active component in push-pull chromophores. nih.gov

Photophysical Properties and Photochemistry

Absorption and Emission Characteristics

The electronic absorption and emission spectra of phenothiazine (B1677639) derivatives are governed by π → π* and n → π* transitions. The parent compound, 10H-phenothiazine, exhibits absorption maxima at approximately 252 nm and 316 nm, with a corresponding fluorescence emission maximum around 454 nm. nih.gov The introduction of a phenyl group at the nitrogen atom, as in 10-Phenyl-10h-phenothiazine, modulates these properties. The absorption and emission characteristics can be further tuned by the addition of electron-donating or electron-withdrawing groups on the phenothiazine or N-phenyl rings. nih.gov For instance, phenothiazines bearing electron-withdrawing groups have shown enhanced emission compared to the parent compound or derivatives with electron-donating groups. researchgate.net

| Property | Wavelength (nm) | Compound | Reference |

| Absorption Maxima (λmax) | 252, 316 | 10H-phenothiazine | nih.gov |

| Emission Maximum (λem) | 454 | 10H-phenothiazine | nih.gov |

Room-Temperature Phosphorescence (RTP)

Organic molecules that exhibit room-temperature phosphorescence (RTP) are of significant interest for applications in sensing, bioimaging, and anti-counterfeiting technologies. researchgate.netopenreadings.eu Phenothiazine derivatives have emerged as a promising class of materials for achieving RTP. researchgate.netopenreadings.eursc.orgnih.gov This phenomenon is often observed when the molecules are dispersed in a rigid matrix, such as a polymer, which suppresses non-radiative decay pathways. researchgate.netopenreadings.eu The RTP efficiency and lifetime of phenothiazine derivatives can be influenced by molecular conformation and the presence of substituents. openreadings.eursc.org For example, phenothiazine derivatives with a quasi-axial conformation have been shown to exhibit a more pronounced RTP effect compared to their quasi-equatorial counterparts. rsc.org While specific RTP data for unsubstituted this compound is not extensively documented, studies on related derivatives show phosphorescence emission in the range of 520 to 565 nm. nih.gov

Intramolecular Charge Transfer (ICT) Phenomena

The this compound moiety is a potent electron donor, a characteristic that facilitates intramolecular charge transfer (ICT) when it is incorporated into push-pull systems with an electron acceptor. researchgate.netnih.govacs.org Upon photoexcitation, an electron is transferred from the phenothiazine unit (donor) to the acceptor, creating a charge-separated excited state. The extent of this charge transfer can be influenced by the strength of the donor and acceptor, the nature of the linker connecting them, and the polarity of the surrounding medium. researchgate.net The formation of ICT states can significantly alter the photophysical properties of the molecule, including its emission wavelength and quantum yield. researchgate.net In some cases, the formation of a twisted intramolecular charge transfer (TICT) state can lead to fluorescence quenching. researchgate.net

Excited State Dynamics and Lifetimes

The excited state dynamics of the this compound radical cation (PTZ•+) have been investigated in detail using ultrafast transient absorption spectroscopy. acs.org Photoexcitation of PTZ•+ in acetonitrile (B52724) with a 517 nm laser pulse populates a higher electronically excited doublet state (Dn). acs.org This state undergoes a rapid series of decays through intermediate excited states before returning to the ground doublet state (D0). acs.org

The decay pathway and associated time constants are summarized below:

Dn → D1' : The initially populated Dn state decays to an unrelaxed lowest electronic excited state, D1', in less than 0.3 picoseconds (τ < 0.3 ps). acs.org

D1' → D1 : This is followed by relaxation to the D1 state with a time constant of 10.9 ± 0.4 picoseconds (τ = 10.9 ± 0.4 ps). acs.org

D1 → D0 : The final decay to the ground state, D0, occurs with a time constant of 32.3 ± 0.8 picoseconds (τ = 32.3 ± 0.8 ps). acs.org

Direct population of the D1' state using a lower energy 900 nm laser pulse results in a longer relaxation time to the D1 state (τ = 19 ± 2 ps). acs.org These short lifetimes are characteristic of the excited states of radical ions. acs.org

| Excited State Transition | Time Constant (τ) | Excitation Wavelength (nm) | Reference |

| Dn → D1' | < 0.3 ps | 517 | acs.org |

| D1' → D1 | 10.9 ± 0.4 ps | 517 | acs.org |

| D1 → D0 | 32.3 ± 0.8 ps | 517 | acs.org |

| D1' → D1 | 19 ± 2 ps | 900 | acs.org |

Role as an Organic Photocatalyst

This compound has been effectively utilized as an organic photocatalyst in a range of synthetic transformations, leveraging its ability to initiate chemical reactions upon light absorption.

In Small Molecule Synthesis

This compound has proven to be a versatile photocatalyst for various organic reactions, including the dehalogenation of aromatic halides and the pinacol (B44631) coupling of aromatic aldehydes. diva-portal.org These reactions, often challenging to achieve under mild conditions, can proceed with moderate to high yields in the presence of this compound and a suitable light source. diva-portal.org

Dehalogenation of Aromatic Halides:

The photocatalytic dehalogenation of various aryl halides has been demonstrated using this compound. The reaction typically involves the photocatalyst, a sacrificial electron donor (such as tributylamine), and an acid, under irradiation with a 390 nm LED. diva-portal.org

| Substrate | Yield (%) | Reaction Time (min) | Reference |

| Iodobenzene (B50100) | >95 | 30 | diva-portal.org |

| 4-Iodo-benzaldehyde | >95 | 30 | diva-portal.org |

| 4-Bromo-benzaldehyde | >95 | 60 | diva-portal.org |

| 4-Chloro-benzaldehyde | >95 | 240 | diva-portal.org |

Pinacol Coupling of Aromatic Aldehydes:

This compound also catalyzes the pinacol coupling of aromatic aldehydes to form 1,2-diols. This reaction proceeds efficiently in the presence of tributylamine (B1682462) and formic acid, with yields often exceeding 90%. diva-portal.org

| Substrate | Yield (%) | Reaction Time (min) | Reference |

| Benzaldehyde | >95 | 120 | diva-portal.org |

| 4-Methoxybenzaldehyde | >95 | 60 | diva-portal.org |

| 4-(Trifluoromethyl)benzaldehyde | >95 | 120 | diva-portal.org |

| 4-Cyanobenzaldehyde | >95 | 120 | diva-portal.org |

Photosensitization for Energy-Demanding Oxidation Reactions

The radical cation of this compound (PTZ•+) can function as a "super-photooxidant" capable of driving energetically demanding oxidation reactions. nih.govfigshare.com Upon excitation with visible or near-infrared light, the PTZ•+ radical cation reaches excited doublet states (Dn and D1') with exceptionally high oxidation potentials, exceeding +2.1 V versus a saturated calomel (B162337) electrode (SCE). nih.gov

This potent oxidizing power is achieved through photoexcitation of the stable radical cation. For example, a 517 nm laser pulse populates a Dn excited state, which rapidly decays through a series of lower energy states (D1' and D1) before returning to the ground state (D0). nih.gov The oxidative strength of these excited states has been demonstrated by achieving ultrafast hole transfer to various acceptor molecules with high oxidation potentials, such as perylene, 9,10-diphenylanthracene, and 10-phenyl-9-anthracenecarbonitrile. nih.gov This capability enables this compound to be used as a photosensitizer for oxidation reactions that are otherwise difficult to achieve. nih.govfigshare.com

Advanced Applications in Materials Science

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Derivatives of 10-Phenyl-10h-phenothiazine are emerging as highly effective hole transport materials (HTMs) in perovskite solar cells (PSCs), offering a promising alternative to the commonly used spiro-OMeTAD. The core structure of phenothiazine (B1677639) provides good electron-donating ability, which is crucial for efficient hole extraction from the perovskite layer.

Recent research has focused on modifying the phenothiazine core to optimize its properties for PSCs. For instance, the introduction of a sulfonyl group to create phenothiazine 5,5-dioxide (PDO) based HTMs, such as PDO1 and PDO2, has been shown to deepen the energy levels and improve charge carrier mobilities. unito.itrsc.org This strategic molecular engineering allows for better alignment of the HTM's highest occupied molecular orbital (HOMO) with the valence band of the perovskite, facilitating efficient hole transfer. nih.gov

The performance of PSCs is significantly influenced by the choice of HTM. The data below illustrates the impressive power conversion efficiencies (PCEs) achieved with phenothiazine-based HTMs.

| HTM | Power Conversion Efficiency (PCE) | Journal Reference |

| PDO2 | 20.2% | RSC Publishing unito.itrsc.org |

| PTZ2 | 17.6% | Université de Fribourg unifr.ch |

| Spiro-OMeTAD (reference) | 17.7% | Université de Fribourg unifr.ch |

| AZO-IV | 11.62% | PMC nih.gov |

| AZO-III | 9.77% | PMC nih.gov |

Furthermore, phenothiazine-based HTMs like AZO-III have demonstrated excellent long-term stability, with unencapsulated PSCs retaining 75% of their initial PCE after six months of air exposure, a significant improvement over devices based on spiro-OMeTAD. nih.gov The development of polymeric HTMs incorporating phenothiazine moieties is also being explored to enhance the flexibility and durability of PSCs. unito.it

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The electroluminescent properties of this compound and its derivatives make them valuable materials for organic light-emitting diodes (OLEDs). The rigid and twisted structure of the phenothiazine core helps to prevent intermolecular interactions that can lead to quenching of the emitted light, resulting in higher device efficiencies.

Researchers have synthesized various phenothiazine derivatives for use in different layers of OLEDs. For example, tris-{4-[10-(4-tert-butylphenyl)-10H-phenothiazin-3-yl]phenyl}amine (TPPPA) has been successfully applied as a hole-injection layer (HIL) material. semanticscholar.org OLEDs incorporating TPPPA have shown a current efficiency of 2.85 cd/A and a power efficiency of 1.18 lm/W. semanticscholar.org Similarly, dimeric phenothiazine derivatives have been developed as HIL materials, exhibiting higher power efficiencies (2.8 lm/W) and longer device lifetimes compared to commercial materials. acs.org

The performance of OLEDs can be significantly enhanced by using these tailored phenothiazine-based compounds. The following table summarizes the performance of some of these materials.

| Compound | Application Layer | Max. Efficiency | Journal Reference |

| TPPPA | Hole-Injection Layer | 2.85 cd/A, 1.18 lm/W | Semantic Scholar semanticscholar.org |

| 1-PNA-BPBPOX | Hole-Injection Layer | 2.8 lm/W | ACS Publications acs.org |

| PTZ-(TPE)2 | Emitting Layer | 4.33% EQE | Journal of Materials Chemistry C rsc.org |

| PPTF | Emitting Layer | 320 cd/m² luminance | ResearchGate researchgate.net |

Furthermore, phenothiazine and phenothiazine sulfone derivatives have been designed as doping-free fluorescent emitters, achieving external quantum efficiencies (EQEs) of up to 4.33%. rsc.orgbohrium.com These materials also exhibit low efficiency roll-offs at high brightness. When used as hole-transporting layers, they have improved the efficiency of blue OLEDs based on multiple-resonance thermally activated delayed fluorescence, reaching EQEs of up to 22%. rsc.org The incorporation of phenothiazine into multi-resonance emitters has also led to highly efficient pure-red OLEDs. researchgate.net

Dyes and Sensors Development

The electron-rich nature of the this compound core makes it an excellent donor unit in the design of organic dyes for various applications, including dye-sensitized solar cells (DSSCs). rsc.org The non-planar "butterfly" conformation of the phenothiazine ring helps to suppress molecular aggregation, which is beneficial for the performance of these dyes. rsc.org The N-10, C-3, and C-7 positions of the phenothiazine ring system can be easily functionalized to tune the optical and electronic properties of the resulting dyes. rsc.org

In the realm of chemical sensors, phenothiazine derivatives have been developed for the selective detection of various ions. For instance, derivatives containing an N-H bond have been shown to exhibit a rapid and selective color change from blue to yellow in the presence of fluoride (B91410) ions. researchgate.net This chromic behavior is also responsive to electric voltages, opening up possibilities for electrochromic devices. researchgate.net The development of these materials highlights the versatility of the phenothiazine scaffold in creating sensitive and selective chemosensors.

Conductive Polymers

The ability of this compound to form stable radical cations makes it a suitable building block for conductive polymers. These polymers can be synthesized through oxidative polymerization. The resulting polymers often exhibit interesting optical and thermal properties. For example, a polymer containing an aliphatic ether bridge has been shown to emit yellow light, which turns to turquoise upon excitation at a different wavelength.

The electrochemical properties of these polymers make them promising for applications in various electronic devices. The ionization potentials of phenothiazine-based polymers are typically in the range of 5.0-5.1 eV, making them suitable as hole transport materials. researchgate.net Spectroelectrochemical studies have revealed the formation of stable radical cations (polarons) and dications (bipolarons) upon oxidation, which are responsible for their conductivity. researchgate.net

Metal-Organic Frameworks (MOFs) Integration

The integration of this compound into metal-organic frameworks (MOFs) is a relatively new area of research with significant potential. The phenothiazine unit can be incorporated as a photoresponsive linker within the MOF structure. This can lead to materials with interesting photophysical properties and potential applications in areas such as photocatalysis and sensing.

One study reported the incorporation of phenothiazine into a zinc-based MOF, PCN-401. osti.gov This material exhibited a reversible structural transition upon light irradiation, demonstrating the potential for creating photo-switchable MOFs. osti.gov Another research effort focused on using phenothiazine as a matrix structure for third-order nonlinear optical materials, which were then coordinated with metals like zinc and cadmium. researchgate.net These phenothiazine-based MOFs showed excellent third-order nonlinear optical properties. researchgate.net

Organic Redox Flow Battery Materials (ORFBs)

Phenothiazine derivatives are being actively investigated as promising redox-active materials for organic redox flow batteries (ORFBs), which are a promising technology for large-scale energy storage. The ability of the phenothiazine core to undergo stable and reversible redox reactions is a key advantage.

Molecular engineering has been employed to fine-tune the properties of phenothiazine derivatives for ORFB applications. chemrxiv.org For instance, introducing alkyl or alkoxy groups on the nitrogen atom can improve solubility and electrochemical stability. chemrxiv.org One such derivative, methylene (B1212753) blue, has demonstrated high reversibility, fast redox kinetics, and excellent stability, leading to a high reversible capacity of approximately 71 Ah L⁻¹. nih.govresearchgate.net Symmetric RFBs using a methylene blue electrolyte have shown remarkable stability with no capacity decay over 1200 cycles. nih.govresearchgate.net

The performance of phenothiazine-based catholytes is summarized in the table below.

| Phenothiazine Derivative | Reversible Capacity | Cycle Stability | Journal Reference |

| Methylene Blue (MB) | ≈71 Ah L⁻¹ | No capacity decay over 1200 cycles | PubMed nih.gov |

| N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT) | - | Remarkable longevity | ChemRxiv chemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | - | High redox potential (1.12 V vs Fc/Fc+) and solubility (up to 1.3 M) | ChemRxiv chemrxiv.org |

Organic Electrode Materials (OEMs)

Beyond flow batteries, polymers based on this compound are also being explored as organic electrode materials (OEMs) for next-generation batteries. nih.gov These materials offer the advantage of being free of transition metals. Phenothiazine-based polymers exhibit a redox potential of around 3.5 V vs. Li/Li+ and can demonstrate high cycling stabilities. nih.gov

Researchers have investigated various polymer architectures, such as poly(norbornene)s functionalized with phenothiazine units. nih.gov These polymers have shown excellent rate capability and cycling stability. For instance, a crosslinked poly(3-norbornylphenothiazine) retained 73% of its capacity after 10,000 cycles at a high C-rate of 100 C. nih.gov The design of copolymers incorporating phenothiazine and other redox-active units is also a promising strategy to achieve high reversible capacities and stable cycling performance.

Biological and Biomedical Research Applications

Antipsychotic Properties and Dopamine (B1211576) Receptor Interactions

The phenothiazine (B1677639) scaffold is famously associated with antipsychotic drugs that primarily function by interacting with dopamine receptors in the brain. rxlist.comdrugs.comnih.govnih.gov

D2 Dopamine Receptor Affinity and Blockade

The therapeutic effect of many antipsychotic agents stems from their ability to block D2 dopamine receptors. rxlist.comnih.gov This blockade helps to alleviate the positive symptoms of psychosis. nih.gov The affinity of phenothiazine derivatives for the D2 receptor can be influenced by the substituent at the 10-position of the phenothiazine nucleus. researchgate.net While this general principle is well-established for the phenothiazine class, specific quantitative data on the D2 dopamine receptor binding affinity for 10-Phenyl-10h-phenothiazine is not extensively detailed in publicly available research. Studies on various metabolites of phenothiazine drugs show a range of potencies for dopamine D2 receptor binding, indicating that even small structural changes can significantly alter activity. nih.gov

Antimicrobial Activities

Anticancer Research

A significant area of investigation for phenothiazine derivatives is in the field of oncology. nih.govnih.govresearchgate.netresearchgate.net These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and can interfere with key pathways involved in tumor growth and survival. nih.govmdpi.com

Cytotoxicity against Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxicity of various 10-substituted phenothiazine derivatives. The nature of the substituent at the 10-position plays a crucial role in determining the anticancer potency. For instance, derivatives such as 10H-3,6-diazaphenothiazine have shown potent, dose-dependent inhibition of ovarian cancer cells with low micromolar IC50 values. nih.govnih.govtandfonline.comresearchgate.net Other complex derivatives have demonstrated significant cytotoxicity against gastric, breast, and skin cancer cell lines. nih.govtandfonline.com The presence of a phenyl ring linked to the phenothiazine core has been noted in structure-activity relationship analyses as being important for cytotoxic activity in certain hybrid compounds. nih.gov

Below is a table summarizing the cytotoxic activity of various phenothiazine derivatives, illustrating the general potential of this class of compounds.

| Derivative Name | Cancer Cell Line | IC50 Value (µM) |

| 10H-3,6-diazaphenothiazine | A2780 (Ovarian) | 0.62 |

| 10H-3,6-diazaphenothiazine | A549 (Lung) | 1.526 |

| (10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine) | MGC-803 (Gastric) | 1.2 |

| (10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine) | MKN28 (Gastric) | 2.7 |

| Trifluoperazine | PC-3 (Prostate) | 6.67 |

This table presents data for various derivatives to highlight the anticancer potential of the phenothiazine scaffold, as specific IC50 values for this compound are not widely documented.

Apoptosis Induction and Cell Cycle Disruption

The anticancer effects of phenothiazines are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle in cancer cells. nih.gov Research on derivatives has shown they can trigger both intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) apoptotic pathways. nih.govnih.govresearchgate.net For example, 10H-3,6-diazaphenothiazine has been shown to cause cell cycle arrest at the G2/M phase in ovarian cancer cells. nih.govnih.govresearchgate.net Other derivatives have been found to induce cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net These mechanisms often involve the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.gov While these findings underscore the mechanistic potential of the phenothiazine class, specific studies detailing the induction of apoptosis and cell cycle disruption by this compound are limited.

Reversion of Multidrug Resistance

The phenothiazine scaffold, the core of this compound, is a well-documented agent in the reversal of multidrug resistance (MDR) in cancer cells. MDR is a significant impediment to successful chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell. Phenothiazine derivatives have been shown to inhibit these pumps, thereby increasing intracellular drug concentrations and restoring sensitivity to chemotherapeutic agents.

Research into a wide array of phenothiazines and related compounds has identified key structural features necessary for MDR-reversal activity. A study that tested 232 such compounds found that effective molecules typically possess two ring structures connected by a bridge and a secondary or tertiary amine group. The presence of a carbonyl group, regardless of its specific location on the rings or the bridge, was found to significantly enhance MDR-reversal activity, particularly in compounds also containing a cyclic tertiary amine. nih.gov While research has not singled out this compound in large-scale screens, its core structure aligns with the characteristics of active compounds. The addition of the phenyl group at the N-10 position is a key structural modification, and further investigation into its specific impact on P-gp inhibition is warranted.

Table 1: Structure-Activity Relationship for MDR-Reversal in Phenothiazine Analogs

| Structural Feature | Impact on MDR-Reversal Activity |

| Two ring structures (e.g., phenyl, thienyl) | Essential for activity |

| Linking bridge | Various types are permissible |

| Secondary or tertiary amine group | Generally required |

| Carbonyl group | Enhances activity |

| Cyclic tertiary amine | Further enhances activity, especially with a carbonyl group |

Neurodegenerative Diseases Research

The neuroprotective potential of the phenothiazine nucleus is a growing area of interest in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The core compound, phenothiazine, has demonstrated significant neuroprotective effects in various experimental models. In models of Parkinson's disease using toxins like rotenone (B1679576) and MPP+, unsubstituted phenothiazine was found to protect dopaminergic neurons and improve motor performance. bldpharm.com This protection is largely attributed to its potent antioxidant and anti-inflammatory properties. chemicalbook.com